5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenyl and piperidine groups can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other functional materials.
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine
- 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol
Uniqueness
5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine is unique due to the presence of both a phenyl group and a piperidine ring, which can confer distinct chemical and biological properties. This combination of substituents can enhance its binding affinity to certain biological targets and improve its solubility and stability in various environments.
Properties
CAS No. |
823796-02-7 |
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Molecular Formula |
C15H16BrN3 |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
5-bromo-2-phenyl-4-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C15H16BrN3/c16-13-11-17-14(12-7-3-1-4-8-12)18-15(13)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
JQYABBMUTPFEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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